MMB-4en-PICA butanoic acid metabolite is a synthetic cannabinoid compound that has garnered attention due to its structural similarities to other known synthetic cannabinoids, particularly those within the indazole-3-carboxamide class. This compound is primarily studied for its pharmacological effects and potential applications in toxicology and forensic science. It is recognized as a metabolite of MMB-4en-PINACA, which is a potent agonist of cannabinoid receptors CB1 and CB2, similar to tetrahydrocannabinol, the principal psychoactive component of cannabis .
The MMB-4en-PICA butanoic acid metabolite is derived from the metabolism of MMB-4en-PINACA, which has been reported in various studies analyzing synthetic cannabinoids and their metabolites . This metabolite can be detected in biological samples, such as urine and blood, following exposure to its parent compound.
MMB-4en-PICA butanoic acid metabolite belongs to the class of synthetic cannabinoids, specifically those that act as agonists at cannabinoid receptors. Its classification is significant in the context of drug regulation and forensic analysis, as it falls under the category of new psychoactive substances that may be subject to legal controls due to their potential for abuse and health risks .
The synthesis of MMB-4en-PICA butanoic acid metabolite typically involves several chemical reactions starting from readily available precursors. The synthesis may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and minimize byproducts. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of MMB-4en-PICA butanoic acid metabolite features a complex arrangement that includes:
The molecular formula for MMB-4en-PICA butanoic acid metabolite is C20H27N3O3, with a molecular weight of approximately 357.45 g/mol .
The compound exhibits two possible enantiomers due to its stereogenic center, which can influence its pharmacological activity. The structural characteristics are crucial for understanding its interaction with cannabinoid receptors.
MMB-4en-PICA butanoic acid metabolite undergoes various chemical reactions typical for synthetic cannabinoids:
These reactions are significant for understanding the metabolic pathways and how they influence the pharmacokinetics and pharmacodynamics of the compound in vivo .
MMB-4en-PICA butanoic acid metabolite functions primarily through its interaction with cannabinoid receptors CB1 and CB2:
Research indicates that metabolites like MMB-4en-PICA can retain significant affinity for cannabinoid receptors, potentially exhibiting high efficacy as agonists . Understanding this mechanism is vital for assessing both therapeutic potentials and risks associated with synthetic cannabinoids.
In its pure form, MMB-4en-PICA butanoic acid metabolite can appear as a colorless oil or a crystalline solid depending on conditions. It is soluble in organic solvents like chloroform but has limited solubility in water .
Key chemical properties include:
These properties are essential for analytical applications and understanding how the compound behaves in biological systems.
MMB-4en-PICA butanoic acid metabolite serves several scientific purposes:
The synthesis of MMB-4en-PICA butanoic acid metabolite (chemical name: 3-methyl-2-[(1-pent-4-enylindole-3-carbonyl)amino]butanoic acid; molecular formula: C₁₉H₂₄N₂O₃) proceeds through sequential functionalization of the indazole core. The primary route involves:
Critical Reaction Parameters:
Table 1: Key Synthetic Intermediates for MMB-4en-PICA Butanoic Acid Metabolite
| Intermediate | Chemical Function | Role in Synthesis |
|---|---|---|
| 1-Pent-4-enyl-1H-indazole | Alkylated core | N1 tail introduction |
| Methyl 2-amino-3-methylbutanoate | Branched-chain amino ester | Carboxamide linker precursor |
| MMB-4en-PICA ester | Esterified prodrug | Substrate for enzymatic hydrolysis |
MMB-4en-PICA butanoic acid metabolite belongs to the amino acid-derived synthetic cannabinoid class. Structural analogs diverge in three regions:1. Amino Acid "Head" Group:- Valinate Derivatives (e.g., MMB-4en-PICA): Feature α-methyl branching (3-methylbutanoate), accelerating ester hydrolysis versus tert-leucinate analogs like MDMB-4en-PINACA [6] .- tert-Leucinate Derivatives (e.g., MDMB-4en-PINACA): Bulkier α-dimethyl groups impede hydrolysis, enhancing metabolic stability but reducing conversion rates [6].2. Heterocyclic "Core":- Indazole vs. Indole: Indazole cores (e.g., PINACA analogs) exhibit higher CB1 receptor affinity than indole cores (e.g., PICA analogs) due to enhanced hydrogen bonding [8].3. Tail Modifications:- 4-Pentenyl Tail: The pent-4-en-1-yl group undergoes cytochrome P450-mediated dihydrodiol formation, generating phase I metabolites without compromising receptor binding [6] .- Fluorinated Tails (e.g., 5F-MDMB-PICA): Introduce oxidative defluorination metabolites but increase neurotoxicity risks [8] .
Table 2: Structural and Metabolic Comparison of Key Analogs
| Compound | Core | Amino Acid Head | Tail | Primary Metabolic Pathway |
|---|---|---|---|---|
| MMB-4en-PICA metabolite | Indazole | Valinate | Pent-4-enyl | Ester hydrolysis (96% abundance) |
| MDMB-4en-PINACA | Indazole | tert-Leucinate | Pent-4-enyl | Dihydrodiol formation (27.7%) |
| ADB-BUTINACA | Indazole | tert-Leucinamide | Butyl | Hydroxylation (58.4%) |
| 5F-EDMB-PINACA | Indazole | tert-Leucinate | 5-Fluoropentyl | Oxidative defluorination |
Ester hydrolysis governs the pharmacodynamics of MMB-4en-PICA and its analogs via two mechanisms:1. Activation of Pro-Drugs:- The butanoic acid metabolite forms through CES1/CES2-mediated cleavage of the methyl ester, unmasking a carboxylic acid critical for CB1 receptor binding. This conversion increases aqueous solubility and facilitates receptor engagement [1] .- Hydrolysis kinetics vary by substituent: Valinate esters (e.g., MMB-4en-PICA; hydrolysis half-life < 10 min) cleave 25× faster than tert-leucinate esters (e.g., MDMB-4en-PINACA) due to reduced steric hindrance [1] [6].
Enzymatic Specificity:
Table 3: Hydrolysis Kinetics of Synthetic Cannabinoid Prodrugs
| Prodrug | Enzyme System | Half-Life (min) | Primary Hydrolysis Product |
|---|---|---|---|
| MMB-4en-PICA | Human hepatocytes | 8.2 ± 1.5 | MMB-4en-PICA butanoic acid metabolite |
| MDMB-4en-PINACA | Human hepatocytes | 32.7 ± 4.1 | MDMB-4en-PINACA acid |
| 5F-MDMB-PICA | Human liver microsomes | 18.9 ± 2.3 | 5F-MDMB-PICA acid |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6